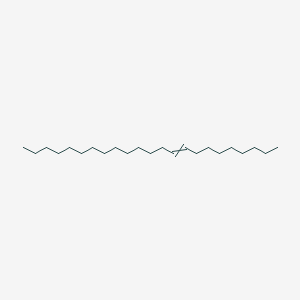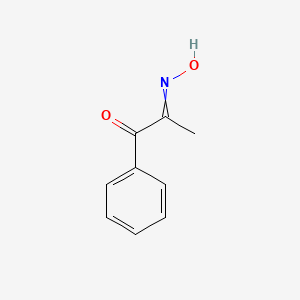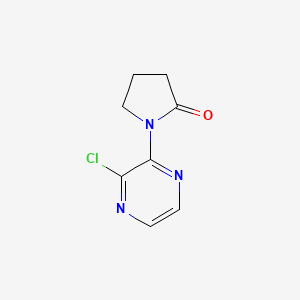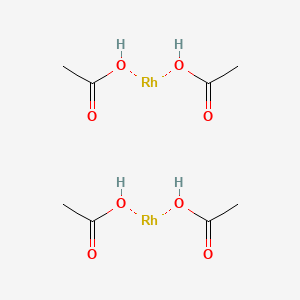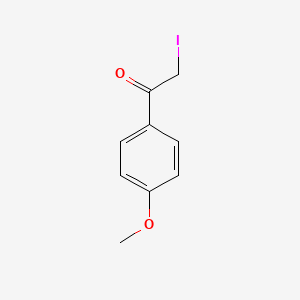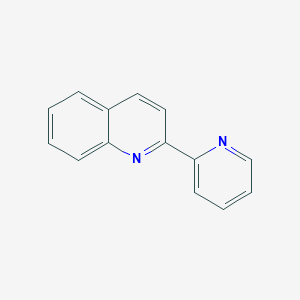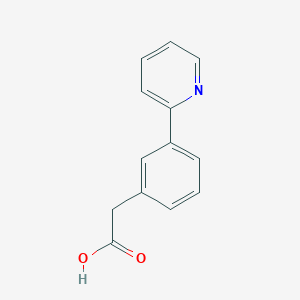
2-(3-(Pyridin-2-yl)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(3-(Pyridin-2-yl)phenyl)acetic acid” is an organic compound that belongs to the class of phenylpyrroles . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring through a CC or CN bond . It is also a member of pyridines .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . The synthesis involved a Diels–Alder reaction between key intermediates, which were then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .properties
CAS RN |
51061-68-8 |
|---|---|
Product Name |
2-(3-(Pyridin-2-yl)phenyl)acetic acid |
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-(3-pyridin-2-ylphenyl)acetic acid |
InChI |
InChI=1S/C13H11NO2/c15-13(16)9-10-4-3-5-11(8-10)12-6-1-2-7-14-12/h1-8H,9H2,(H,15,16) |
InChI Key |
XNCYUACPDCATQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=C2)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-Methyl 2-[4-[4-[(trifluoromethylsulfonyl)oxy]phenyl]cyclohexyl]acetate](/img/structure/B8816079.png)
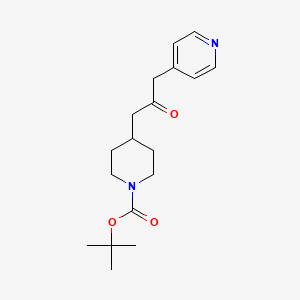
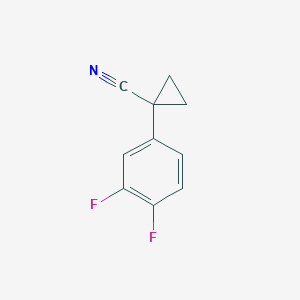
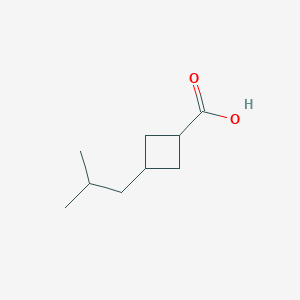
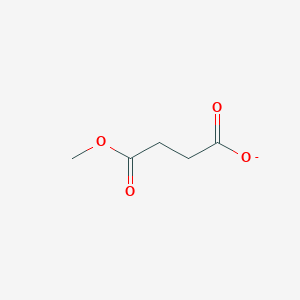
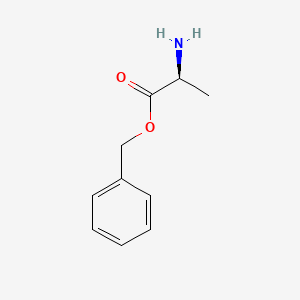
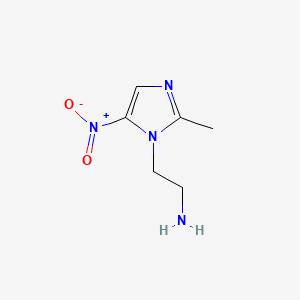
![Methyl 3-[methoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate](/img/structure/B8816134.png)
